REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][C:3]=1[CH3:10].[Li]C(C)(C)C.[B:16](OC)([O:19]C)[O:17]C.Cl>C(OCC)C>[CH3:10][C:3]1[CH:4]=[C:5]([S:8][CH3:9])[CH:6]=[CH:7][C:2]=1[B:16]([OH:19])[OH:17]
|
Name
|
|
Quantity
|
608 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)SC)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
340 μL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir for 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes at −78° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
let warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with saturated aqueous NH4Cl (7 mL)
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stir for another 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter (
|
Type
|
WASH
|
Details
|
wash the drying agent with ethyl acetate (3×20 mL)), and
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)SC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 267 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |